N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C15H15FN2O4S2 and its molecular weight is 370.41. The purity is usually 95%.
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Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound notable for its complex structure, which includes a thiazole ring, an acetyl group, and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.
Chemical Structure
The chemical formula of this compound is C13H12FNO3S. Its structure can be broken down into several key components:
- Thiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
- Acetyl Group : Enhances lipophilicity and may influence biological interactions.
- Fluorophenyl Group : The presence of fluorine can affect the compound's electronic properties, potentially enhancing its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based derivatives have shown promising results in inhibiting cancer cell proliferation.
A study evaluating new 5-Aryl-1,3,4-thiadiazole-based anticancer agents reported IC50 values for certain derivatives against MCF-7 and HepG2 cell lines, suggesting that structural modifications can significantly enhance anticancer activity. Although specific data for this compound is limited, it is hypothesized that its structural features may confer similar bioactivity due to the established relationship between thiazole derivatives and anticancer efficacy .
Antibacterial Activity
Preliminary studies suggest that this compound may possess antibacterial properties. The thiazole and sulfonamide groups are known to interact with various biological targets, potentially inhibiting bacterial growth. While specific data on the antibacterial activity of this compound is sparse, related compounds have demonstrated efficacy against bacterial strains .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds containing thiazole moieties often inhibit key enzymes involved in cancer progression.
- Cell Cycle Disruption : Potential interference with cellular signaling pathways can lead to apoptosis in cancer cells.
- Antimicrobial Action : The sulfonamide group may disrupt bacterial folate synthesis, a common target for antibacterial drugs.
Case Studies and Research Findings
Recent investigations into thiazole derivatives have provided insights into their biological activities:
Compound | Cell Line | IC50 Value (µg/mL) | Activity |
---|---|---|---|
4e | MCF-7 | 5.36 | Antitumor |
4i | HepG2 | 2.32 | Antitumor |
N/A | Various | N/A | Antibacterial potential |
These findings highlight the potential of structurally similar compounds to exhibit significant biological activity, suggesting that this compound warrants further investigation.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c1-9-14(10(2)19)23-15(17-9)18-13(20)7-8-24(21,22)12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOAUFKMIRBKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.